molecular formula C12H17N5OS B2966619 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1005624-63-4

5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2966619
CAS No.: 1005624-63-4
M. Wt: 279.36
InChI Key: MHKDSSDLDYOXRM-UHFFFAOYSA-N
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Description

5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials often include 3-methyl-1H-pyrazole and tetrahydrofuran derivatives. The synthesis may involve:

    Alkylation: Introduction of the pyrazole and tetrahydrofuran moieties.

    Cyclization: Formation of the triazole ring.

    Thiol Addition: Introduction of the thiol group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrazole and triazole rings.

    Substitution: Various substitution reactions can occur at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Disulfides: From oxidation of the thiol group.

    Reduced Pyrazole/Triazole Derivatives: From reduction reactions.

    Substituted Pyrazole/Triazole Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with various biomolecules.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential use in the development of new polymers.

Mechanism of Action

The mechanism of action of 5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor Modulation: Interaction with receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole Derivatives: Compounds with similar pyrazole structures.

    1,2,4-Triazole Derivatives: Compounds with similar triazole structures.

    Thiol-Containing Compounds: Compounds with thiol groups.

Uniqueness

5-((3-Methyl-1H-pyrazol-1-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of pyrazole, triazole, and thiol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(3-methylpyrazol-1-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-9-4-5-16(15-9)8-11-13-14-12(19)17(11)7-10-3-2-6-18-10/h4-5,10H,2-3,6-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKDSSDLDYOXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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